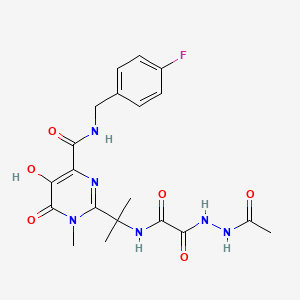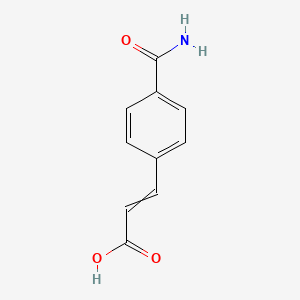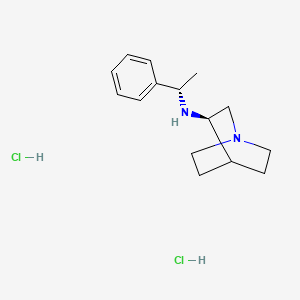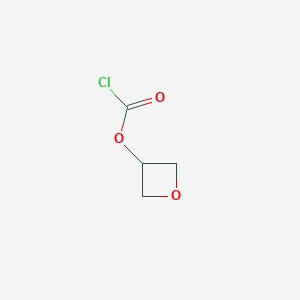
Q-Phos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Q-Phos, developed by Professor John Hartwig, is a pentaphenyl (di-tert-butylphosphino)ferrocene . It has emerged as a premier ligand in coupling reactions with its remarkably broad utility in a variety of C–N, C–O, and C–C bond-forming reactions . The pure ligand is exceedingly robust, being stable in air and in solution .
Chemical Reactions Analysis
Q-Phos has proven to be an excellent ligand for the amination of aryl chlorides and bromides of varying electronic character with both primary and secondary amines . It also catalyzes the mild etherification reaction of aryl halides with alkoxide, siloxide, and phenoxide partners . Furthermore, Q-Phos is highly successful for both electron-poor and electron-rich aryl bromides and chlorides .科学的研究の応用
Transition Metal Catalyzed Coupling Reactions
Q-Phos, developed by Professor John Hartwig, is an electron-rich, sterically congested monodentate phosphine ligand. It has become a common paradigm in transition metal catalyzed coupling reactions . It has a remarkably broad utility in a variety of C–N, C–O, and C–C bond-forming reactions .
Amination
In combination with common Pd complexes, Q-Phos has proven to be an excellent ligand for the amination of aryl chlorides and bromides of varying electronic character with both primary and secondary amines . The amination reactions typically reach completion in less than 24 hours at temperatures below 100 °C .
Etherification
Palladium complexes of Q-Phos catalyze the mild etherification reaction of aryl halides with alkoxide, siloxide, and phenoxide partners . This catalyst system was also successful in the synthesis of coumarins, via intramolecular etherification .
Suzuki-Miyaura Coupling
Q-Phos is highly successful for both electron-poor and electron-rich aryl bromides and chlorides . Aryl bromides are more reactive, and typically Suzuki couplings with aryl boronic acids proceed at room temperature .
α-Arylation
Q-Phos is an effective ligand for the palladium-catalyzed α-arylation of either diethyl malonate or ethyl cyanoacetate . Decarboxylation of the malonate products provides arylacetic acid derivatives, which are synthetically useful intermediates .
Phosphorus Removal and Recovery
While not directly related to Q-Phos, it’s worth noting that phosphorus, in the form of phosphate, plays an important role in different cellular processes . Various methods have been presented for phosphorus removal and recovery, including chemical precipitation, ion exchange, membrane separation, and adsorption . These technologies can help optimize the performance of phosphorus removal systems, evaluate the treatment cost and benefits, and support select directions for further action .
作用機序
Target of Action
Q-Phos, also known as pentaphenyl(di-tert-butylphosphino)ferrocene, is a premier ligand used in coupling reactions . Its primary targets are a variety of C–N, C–O, and C–C bond-forming reactions .
Mode of Action
Q-Phos interacts with its targets by facilitating coupling reactions . The exact mechanism of this interaction is complex and depends on the specific reaction conditions and the nature of the reactants involved .
Biochemical Pathways
The biochemical pathways affected by Q-Phos are primarily those involved in the formation of C–N, C–O, and C–C bonds . These bonds are fundamental to a wide range of biochemical processes, including the synthesis of many important biomolecules. The downstream effects of these reactions can be diverse, depending on the specific molecules involved .
Pharmacokinetics
Like many other chemical compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of Q-Phos’s action are primarily related to its role in facilitating coupling reactions . By promoting the formation of C–N, C–O, and C–C bonds, Q-Phos can influence the synthesis of a wide range of biomolecules, potentially affecting various cellular processes .
Action Environment
The action, efficacy, and stability of Q-Phos can be influenced by various environmental factors. While specific data on Q-Phos is limited, it is known that factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of many chemical compounds
特性
| { "Design of the Synthesis Pathway": "The synthesis of Q-Phos can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-chloro-4,6-dimethoxy-1,3,5-triazine", "2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl", "sodium hydride", "tetrahydrofuran", "toluene", "methanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "The first step involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl in the presence of sodium hydride in tetrahydrofuran to form the intermediate product.", "The intermediate product is then reacted with toluene and methanol in the presence of acetic acid to form the next intermediate product.", "The next step involves the reaction of the intermediate product with sodium hydroxide in water to form the final product, Q-Phos.", "The final product is then purified using hydrochloric acid and water to obtain the pure compound." ] } | |
CAS番号 |
312959-24-3 |
分子式 |
C₄₈H₄₇FeP |
分子量 |
710.71 |
同義語 |
1’-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene; 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene; 1’-(Di-tert-butylphosphino)-1,2,3,4,5-pentaphenylferrocene; CTC-Q-Phos; Di-tert-butyl(1’,2’,3’,4’,5’-pentaphenylferroceny |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![N-[(7R)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylester](/img/structure/B1145577.png)
![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)
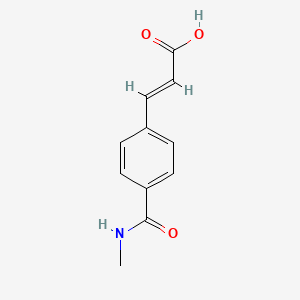
![{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid](/img/structure/B1145580.png)
